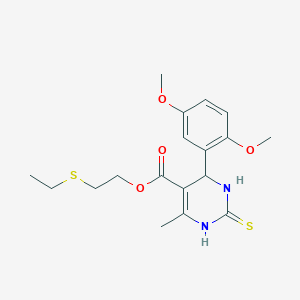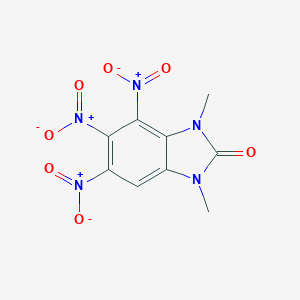
4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: is a highly nitrated derivative of benzimidazole. . It is a yellow crystalline solid that has been studied for its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through the nitration of 1,3-dimethylbenzimidazol-2-one. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to control the reaction conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired purity and quality .
化学反応の分析
Types of Reactions: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher nitrated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is used as a precursor in the synthesis of other high-energy materials. Its unique structure makes it a valuable compound for studying nitration reactions and the properties of nitro compounds .
Biology and Medicine: While its primary applications are in chemistry and materials science, derivatives of this compound may have potential biological activities. Research is ongoing to explore its use in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of explosives and propellants due to its high energy content and thermal stability. It is also studied for its potential use in pyrotechnics and other energetic materials .
作用機序
The mechanism of action of 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves the release of energy through the decomposition of its nitro groups. The compound undergoes exothermic reactions, leading to the formation of gaseous products such as nitrogen and carbon dioxide. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous molecules .
類似化合物との比較
1,3-dimethyl-2,4,6-trinitrobenzene: Similar in structure but lacks the benzimidazole ring.
5-tert-butyl-2,4,6-trinitro-m-xylene: Another highly nitrated compound with similar energetic properties.
Uniqueness: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its benzimidazole core, which provides additional stability and potential for further functionalization. Its high nitration level also contributes to its energetic properties, making it a valuable compound for high-energy material applications .
特性
分子式 |
C9H7N5O7 |
|---|---|
分子量 |
297.18g/mol |
IUPAC名 |
1,3-dimethyl-4,5,6-trinitrobenzimidazol-2-one |
InChI |
InChI=1S/C9H7N5O7/c1-10-4-3-5(12(16)17)7(13(18)19)8(14(20)21)6(4)11(2)9(10)15/h3H,1-2H3 |
InChIキー |
FTRJSVVYDNUFBP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


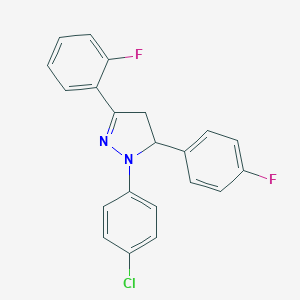
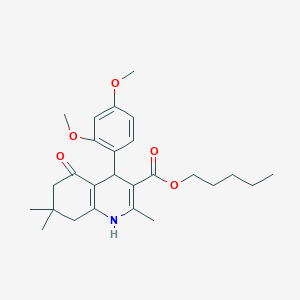
![N-(4-bromophenyl)-2-{[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B412665.png)
![1-(3-chlorophenyl)-3-{4-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B412667.png)
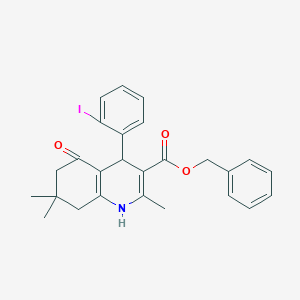
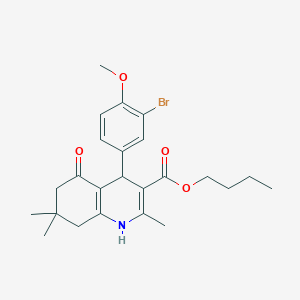
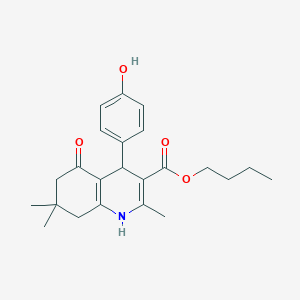
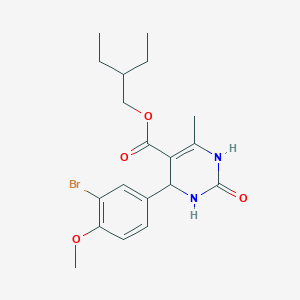
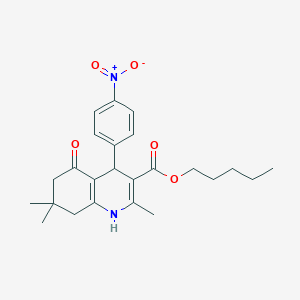
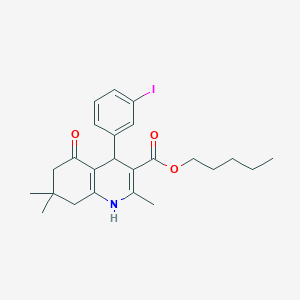
![pentyl 4-[4-hydroxy-3-(methyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412680.png)
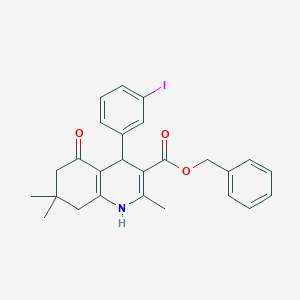
![1-(4-chlorophenyl)-5-(3-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412684.png)
